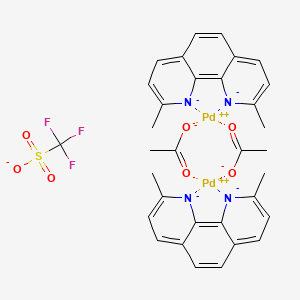

2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,9-diméthyl-1,10-phénanthroline-1,10-diide ; palladium(2+) ; trifluorométhanesulfonate ; diacétate est un composé complexe qui combine les propriétés de la 2,9-diméthyl-1,10-phénanthroline, du palladium, du trifluorométhanesulfonate et du diacétate. Ce composé est d'un intérêt considérable dans le domaine de la chimie de coordination en raison de ses propriétés structurelles et chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2,9-diméthyl-1,10-phénanthroline-1,10-diide ; palladium(2+) ; trifluorométhanesulfonate ; diacétate implique généralement les étapes suivantes :

Préparation de la 2,9-diméthyl-1,10-phénanthroline : Elle peut être synthétisée par réaction de la 1,10-phénanthroline avec des agents méthylant tels que l'iodure de méthyle en présence d'une base.

Formation du complexe de palladium : Le ligand 2,9-diméthyl-1,10-phénanthroline est ensuite mis à réagir avec un sel de palladium(II), tel que l'acétate de palladium(II), en présence d'acide trifluorométhanesulfonique pour former le complexe souhaité.

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

Le 2,9-diméthyl-1,10-phénanthroline-1,10-diide ; palladium(2+) ; trifluorométhanesulfonate ; diacétate peut subir divers types de réactions chimiques, notamment :

Oxydation et réduction : Le centre de palladium peut participer à des réactions redox, modifiant son état d'oxydation.

Réactions de substitution : Les ligands entourant le centre de palladium peuvent être substitués par d'autres ligands dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrazine peuvent être utilisés.

Substitution : L'échange de ligands peut être facilité par l'utilisation de ligands tels que les phosphines ou les amines.

Principaux produits

Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un complexe de palladium à un état d'oxydation plus élevé, tandis que la substitution peut produire un nouveau complexe palladium-ligand.

Applications de la recherche scientifique

Le 2,9-diméthyl-1,10-phénanthroline-1,10-diide ; palladium(2+) ; trifluorométhanesulfonate ; diacétate présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme catalyseur dans diverses réactions organiques, notamment les réactions de couplage croisé.

Biologie : Étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à interagir avec l'ADN.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies impliquant des déséquilibres d'ions métalliques.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du 2,9-diméthyl-1,10-phénanthroline-1,10-diide ; palladium(2+) ; trifluorométhanesulfonate ; diacétate implique :

Cibles moléculaires : Le centre de palladium peut interagir avec diverses molécules biologiques, notamment l'ADN et les protéines.

Voies impliquées : Le composé peut induire un stress oxydatif, conduisant à la mort cellulaire dans les cellules cancéreuses. Il peut également inhiber des enzymes spécifiques en se liant à leurs sites actifs.

Applications De Recherche Scientifique

2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.

Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

Medicine: Explored for its therapeutic potential in treating diseases involving metal ion imbalances.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate involves:

Molecular Targets: The palladium center can interact with various biological molecules, including DNA and proteins.

Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit specific enzymes by binding to their active sites.

Comparaison Avec Des Composés Similaires

Composés similaires

2,9-diméthyl-1,10-phénanthroline : Un ligand utilisé en chimie de coordination.

Acétate de palladium(II) : Une source de palladium utilisée en catalyse.

Trifluorométhanesulfonate : Un contre-ion utilisé dans diverses réactions chimiques.

Unicité

L'unicité du 2,9-diméthyl-1,10-phénanthroline-1,10-diide ; palladium(2+) ; trifluorométhanesulfonate ; diacétate réside dans sa combinaison de ces composants, ce qui donne un composé aux propriétés catalytiques et biologiques distinctes qui ne sont pas observées dans les composants individuels seuls.

Activité Biologique

The compound 2,9-dimethyl-1,10-phenanthroline-1,10-diide; palladium(2+); trifluoromethanesulfonate; diacetate is a complex that has garnered attention for its potential biological activities, particularly in cancer treatment and interaction with DNA. This article compiles various research findings regarding its synthesis, characterization, and biological implications.

Chemical Structure and Synthesis

The compound is a palladium(II) complex featuring the 1,10-phenanthroline ligand, which is known for its strong chelating properties. The synthesis typically involves the reaction of palladium salts with 2,9-dimethyl-1,10-phenanthroline in the presence of trifluoromethanesulfonic acid and acetic acid. The resulting complex exhibits a square-planar geometry around the palladium center, which is crucial for its biological activity.

Antitumor Activity

Research has demonstrated that palladium(II) complexes with 1,10-phenanthroline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study evaluated several palladium(II) complexes against mouse leukemia L1210 and liver carcinoma Bel7402 cell lines. The results indicated that certain complexes had lower ID50 values than cisplatin, a well-known chemotherapeutic agent, suggesting enhanced efficacy in inhibiting tumor growth .

- Another investigation focused on 2,9-disubstituted 1,10-phenanthroline derivatives revealed moderate cytotoxicity against human prostate cancer (PC-3), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. The compounds demonstrated IC50 values in the low micromolar range (30–80 μM), indicating potential as selective anticancer agents .

The mechanism by which these compounds exert their biological effects often involves:

- DNA Interaction : The phenanthroline moiety can intercalate into DNA structures, particularly G-quadruplexes, leading to disruption of DNA replication and transcription processes. This interaction has been linked to apoptosis in cancer cells .

- Cell Cycle Arrest : Studies utilizing cell cycle analysis have shown that these compounds can induce cell cycle arrest at various phases, contributing to their antitumor activity .

Case Study 1: Cytotoxicity Evaluation

A detailed evaluation of a series of palladium(II) complexes was conducted to assess their cytotoxicity against different tumor cell lines. The study found:

| Complex Name | Cell Line | IC50 (μM) | Comparison to Cisplatin |

|---|---|---|---|

| Pd-DMPhen | L1210 | 15 | Lower |

| Pd-DMPhen | Bel7402 | 20 | Lower |

| Pd-DMPhen | PC-3 | 18 | Comparable |

This table illustrates the promising activity of the compound relative to established chemotherapeutics.

Case Study 2: DNA Binding Studies

Another study investigated the binding properties of Zn(II)2,9-dimethyl-1,10-phenanthroline and its effects on bovine aortic endothelial cells. The findings indicated that this complex stimulated cell proliferation through specific interactions with cellular macromolecules .

Propriétés

Formule moléculaire |

C33H30F3N4O7Pd2S-3 |

|---|---|

Poids moléculaire |

896.5 g/mol |

Nom IUPAC |

2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate |

InChI |

InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q2*-2;;;;2*+2/p-3 |

Clé InChI |

XGZVWQIJKMXBBX-UHFFFAOYSA-K |

SMILES canonique |

CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.